
2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine is not fully understood. However, it has been proposed that the compound may exert its antitumor activity through the inhibition of DNA synthesis and cell division. It has also been suggested that its antimicrobial activity may be due to its ability to disrupt bacterial cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been shown to reduce oxidative stress and inflammation in cells. Furthermore, it has been reported to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine in lab experiments is its potent activity against cancer cells and bacteria. This makes it a useful tool for studying the mechanisms of tumor growth and bacterial infections. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine. One area of interest is its potential as a radioprotective agent, where it may be useful in protecting against radiation-induced damage in cancer patients undergoing radiation therapy. Another area of interest is its potential as an antimicrobial agent, where it may be useful in the treatment of bacterial infections. Furthermore, its potential as a therapeutic agent for liver and kidney diseases warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine involves the reaction of 2-(1-methyl-5-nitroimidazol-4-yl)ethanol with formaldehyde and subsequent cyclization with glyoxal. This method has been reported to yield the desired compound in good yields and high purity.
Applications De Recherche Scientifique
2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine has shown potential applications in various areas of scientific research. It has been studied for its antitumor activity, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its antimicrobial activity, where it has been shown to have potent activity against Gram-positive bacteria. Furthermore, it has been investigated for its potential as a radioprotective agent, where it has been shown to protect against radiation-induced damage in cells.
Propriétés
Numéro CAS |
104445-28-5 |
|---|---|
Formule moléculaire |
C9H14N4O5 |
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
[4-(hydroxymethyl)-2-(1-methyl-5-nitroimidazol-2-yl)-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C9H14N4O5/c1-12-6(13(16)17)2-10-7(12)8-11-9(3-14,4-15)5-18-8/h2,8,11,14-15H,3-5H2,1H3 |
Clé InChI |
WOIDLDGHYKJEER-UHFFFAOYSA-N |
SMILES |
CN1C(=CN=C1C2NC(CO2)(CO)CO)[N+](=O)[O-] |
SMILES canonique |
CN1C(=CN=C1C2NC(CO2)(CO)CO)[N+](=O)[O-] |
Synonymes |
2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone](/img/structure/B34824.png)
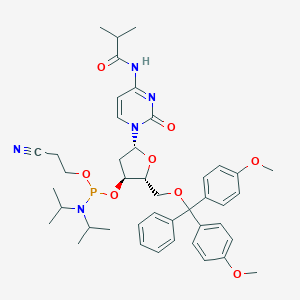
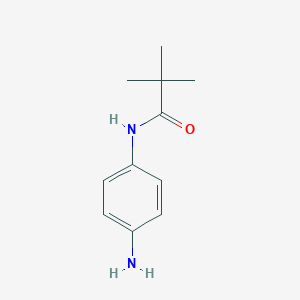
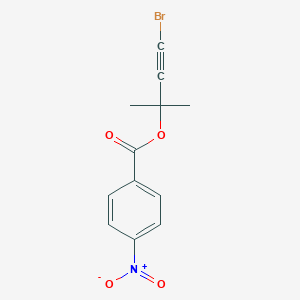



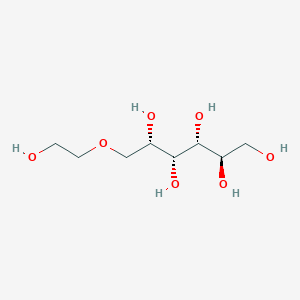
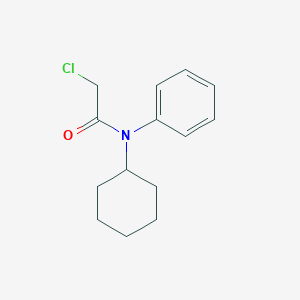
![(4E)-1-(4-bromophenyl)-4-[[2-[[(E)-[1-(4-bromophenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B34843.png)
![Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI)](/img/structure/B34846.png)